SDMA

Descripción general

Descripción

La simetilarginina es un compuesto que se encuentra de forma natural y pertenece a la clase de compuestos orgánicos conocidos como arginina y sus derivados. Se forma por la metilación postraduccional de residuos de arginina en proteínas. La simetilarginina está estructuralmente relacionada con la L-arginina y puede interferir con las vías de señalización relacionadas con la L-arginina. Se sabe que inhibe la síntesis de óxido nítrico y se considera una toxina urémica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La simetilarginina se puede sintetizar mediante la metilación de residuos de arginina en proteínas. Este proceso implica la enzima proteína arginina metiltransferasa, que cataliza la transferencia de grupos metilo desde la S-adenosilmetionina al grupo guanidino de la arginina .

Métodos de producción industrial: En entornos industriales, la simetilarginina se produce típicamente mediante síntesis química que involucra la reacción de arginina con agentes metilantes. Las condiciones de reacción a menudo incluyen el uso de solventes como acetonitrilo y ácidos como el ácido trifluoroacético para facilitar el proceso de metilación .

Análisis De Reacciones Químicas

Tipos de reacciones: La simetilarginina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La simetilarginina se puede oxidar para formar dimetilamina y citrulina.

Reducción: Puede reducirse para formar arginina.

Sustitución: La simetilarginina puede sufrir reacciones de sustitución donde los grupos metilo son reemplazados por otros grupos funcionales

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los ácidos se utilizan comúnmente en reacciones de sustitución

Principales productos formados:

Oxidación: Dimetilamina y citrulina.

Reducción: Arginina.

Sustitución: Diversos derivados de arginina sustituidos

Aplicaciones Científicas De Investigación

Renal Function Assessment

SDMA is utilized extensively in both human and veterinary settings to assess renal function:

- Veterinary Medicine : Studies have shown that this compound is a more sensitive biomarker than serum creatinine for detecting CKD in dogs and cats. It increases earlier than creatinine, providing veterinarians with critical information for early intervention . For instance, this compound levels can rise significantly in cases of chronic kidney disease, allowing for timely management strategies.

- Human Medicine : In humans, this compound has been validated as a reliable marker for kidney function. Research indicates that it outperforms traditional biomarkers like creatinine and cystatin C in detecting CKD, particularly in pediatric patients . A study involving 98 chronic kidney disease patients demonstrated that elevated this compound levels correlated with worsening renal function and diastolic dysfunction .

Monitoring Chronic Kidney Disease

This compound serves as a crucial tool for monitoring the progression of CKD:

- Early Detection : It allows for the identification of renal impairment before significant clinical symptoms arise. This early detection is vital for managing CKD effectively and delaying progression to end-stage renal disease .

- Therapeutic Monitoring : Regular measurement of this compound can help clinicians evaluate the effectiveness of treatments aimed at preserving renal function. For instance, in veterinary practices, tracking this compound levels can guide adjustments in dietary management or pharmacotherapy .

Case Study 1: Veterinary Application

A study conducted on dogs diagnosed with naturally occurring CKD demonstrated that serum this compound levels were significantly elevated compared to healthy controls. The findings indicated that this compound could serve as an early indicator of renal dysfunction, with a sensitivity of 100% for detecting a 30% decrease in GFR .

Case Study 2: Human Application

In a clinical trial involving pediatric patients with suspected CKD, researchers found that this compound provided higher diagnostic efficiency than traditional markers such as serum creatinine. This study highlighted the potential of this compound to enhance diagnostic accuracy and patient outcomes in pediatric nephrology .

Comparative Analysis of Biomarkers

| Biomarker | Sensitivity | Specificity | Early Detection Capability |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Serum Creatinine | Moderate | High | No |

| Cystatin C | Moderate | Moderate | Yes |

Mecanismo De Acción

La simetilarginina ejerce sus efectos inhibiendo la óxido nítrico sintasa, una enzima responsable de la producción de óxido nítrico a partir de L-arginina. Esta inhibición conduce a niveles reducidos de óxido nítrico, lo que puede provocar disfunción endotelial, vasoconstricción y presión arterial elevada. La simetilarginina también compite con la L-arginina por los mecanismos de transporte, reduciendo aún más la síntesis de óxido nítrico .

Comparación Con Compuestos Similares

La simetilarginina a menudo se compara con la asimetrílarginina, otro derivado de arginina metilado. Ambos compuestos inhiben la síntesis de óxido nítrico, pero la asimetrílarginina es un inhibidor más potente. Otros compuestos similares incluyen la L-N-monometilarginina y la N-metilarginina, que también afectan la síntesis de óxido nítrico pero difieren en su potencia y mecanismos de acción .

Compuestos Similares:

- Asimetrílarginina

- L-N-monometilarginina

- N-metilarginina

La simetilarginina es única en su inhibición específica de la óxido nítrico sintasa y su papel como biomarcador para las enfermedades renales y cardiovasculares. Sus propiedades estructurales y funcionales distintas la convierten en un compuesto valioso en la investigación científica y el diagnóstico clínico .

Actividad Biológica

Symmetric dimethylarginine (SDMA) is a naturally occurring amino acid derivative that has gained attention for its role as a biomarker for kidney function and its implications in various diseases. It is formed during the post-translational modification of proteins, specifically from the methylation of arginine residues. Unlike its counterpart, asymmetric dimethylarginine (ADMA), which is known to inhibit nitric oxide synthase (NOS), this compound does not exhibit this inhibitory effect but has been associated with renal function and cardiovascular health.

This compound is primarily excreted by the kidneys, making it a reliable marker for assessing renal function. Its levels in circulation correlate with the glomerular filtration rate (GFR), and it has been shown to increase significantly before traditional markers such as serum creatinine. This early detection capability makes this compound a valuable tool in clinical settings for diagnosing renal impairment.

Key Characteristics of this compound

- Biochemical Nature : this compound is a methylated form of arginine, produced during protein turnover.

- Excretion : Primarily eliminated through renal pathways, with some hepatic metabolism.

- Clinical Relevance : Serves as an early indicator of kidney dysfunction, often rising at 25% loss of kidney function compared to creatinine's 75% threshold.

Renal Function Assessment

This compound has been validated as a more sensitive biomarker for kidney disease compared to traditional markers like creatinine and blood urea nitrogen (BUN). Studies indicate that:

- Early Detection : this compound levels rise with as little as 25% loss of kidney function, providing earlier diagnosis than creatinine .

- Independence from Muscle Mass : Unlike creatinine, which can be influenced by muscle mass and dietary protein intake, this compound levels are unaffected by these factors .

Cardiovascular Disease

Recent studies have highlighted the association between elevated this compound levels and cardiovascular risk. Meta-analyses have shown that:

- Mortality Risk : Higher this compound concentrations correlate with increased all-cause mortality and cardiovascular events .

- Disease Progression : In chronic kidney disease (CKD) patients, elevated this compound is linked to disease progression and higher rates of atherosclerotic complications .

Research Findings

Numerous studies have investigated the biological activity and clinical significance of this compound. Below are some key findings:

| Study | Findings | Population |

|---|---|---|

| Schlesinger et al. | Identified this compound as an independent risk marker for all-cause mortality | General population |

| Anderstam et al. | Compared dialysis effects on ADMA and this compound; noted significant reduction in this compound post-dialysis | Dialysis patients |

| Peterson et al. | Evaluated biologic variation of this compound in healthy cats; established reference ranges | Clinically healthy cats |

Case Studies

-

Case Study in Canines :

A cohort study involving obese dogs undergoing weight loss showed that monitoring this compound levels could provide insights into renal health during dietary changes. The findings indicated that weight loss correlated with improved kidney function markers, including reduced this compound levels . -

Human Trials :

A clinical trial assessed the impact of elevated this compound on cardiovascular outcomes in patients with advanced CKD. Results demonstrated that higher baseline this compound levels were predictive of adverse cardiovascular events within one year .

Propiedades

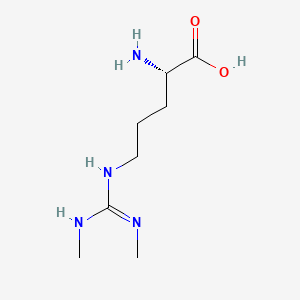

IUPAC Name |

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPFXCBJHIIJGS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=NC)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952691 | |

| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Symmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30344-00-4 | |

| Record name | Symmetric dimethylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30344-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symmetric dimethylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030344004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symmetric dimethylarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DIMETHYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49787G1ULV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Symmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SDMA impact NO production?

A: Although this compound doesn't directly inhibit NOS, it can indirectly influence NO production by competing with L-arginine for cellular uptake via the y+LAT2 transporter. This competition may limit L-arginine availability for NOS, potentially leading to reduced NO synthesis [].

Q2: What are the potential implications of elevated this compound levels?

A: Elevated this compound levels, often observed in chronic kidney disease (CKD) [, , , ], might signal reduced renal function due to its primary excretion route being renal clearance [, ]. While not a direct NOS inhibitor, increased this compound could indirectly affect NO bioavailability, potentially contributing to cardiovascular complications associated with CKD [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound within these research papers?

A4: No, the provided research papers do not include specific spectroscopic data for this compound.

A4: The provided research papers primarily focus on the clinical significance of this compound as a biomarker for renal function, particularly in the context of cardiovascular health. These articles do not delve into the detailed chemical properties, environmental impact, or manufacturing processes of this compound. Therefore, we cannot provide answers to questions related to these aspects based on the provided information.

Q5: How is this compound eliminated from the body?

A: this compound is primarily eliminated from the body via renal excretion, making it a potential marker for assessing glomerular filtration rate (GFR) [, , ].

Q6: Has this compound been investigated in clinical trials?

A: While this compound is extensively researched as a biomarker, the provided research papers do not describe its direct use as a therapeutic agent in clinical trials. The focus remains on its role as a prognostic indicator for various health conditions, especially those related to cardiovascular and renal health [, , , , ].

A6: The provided research articles do not contain information on resistance mechanisms, toxicological profiles, drug delivery strategies, or targeting approaches specifically related to this compound.

Q7: Can this compound be used as a biomarker for CKD?

A: Yes, research suggests that this compound can be a valuable biomarker for CKD. Studies indicate that this compound levels rise earlier than serum creatinine in cats with CKD, potentially enabling earlier diagnosis and intervention [].

Q8: Is this compound a better predictor of renal function than creatinine?

A: Research suggests this compound might be more sensitive than creatinine in detecting early decreases in GFR in dogs []. In a study involving dogs with X-linked hereditary nephropathy, this compound identified a decrease in GFR earlier than creatinine, highlighting its potential as an early indicator of kidney function decline [].

Q9: What other conditions have been linked to altered this compound levels?

A9: Beyond CKD, research points to potential associations between altered this compound levels and various conditions like:

- Hypertension: Studies found increased this compound levels in individuals with essential hypertension, suggesting a possible link to cardiovascular health [, ].

- Polycystic ovary syndrome (PCOS): Elevated this compound levels were observed in women with PCOS, hinting at a potential connection to endothelial dysfunction and cardiovascular risk [].

- Persistent pulmonary hypertension of the newborn (PPHN): Research indicates elevated ADMA and the ADMA/SDMA ratio in newborns with PPHN, implying a possible role of these metabolites in the disease's pathogenesis [].

Q10: What analytical methods are used to measure this compound?

A10: Several analytical techniques are employed for accurate and reliable this compound quantification:

- High-performance liquid chromatography (HPLC): This widely utilized method, often coupled with tandem mass spectrometry (HPLC-MS/MS), allows precise measurement of this compound and related metabolites in various biological samples [, , , , , , ].

- Liquid chromatography-mass spectrometry (LC-MS): This highly specific and sensitive technique enables the simultaneous measurement of this compound and other arginine metabolites, offering valuable insights into metabolic pathways [].

- Capillary electrophoresis: This method has been used to measure this compound and other regulators of NO synthesis in biological samples, providing insights into metabolic changes associated with specific conditions [].

Q11: What are the advantages of using mass spectrometry-based methods for this compound quantification?

A11: Mass spectrometry-based methods, such as HPLC-MS/MS and LC-MS, offer significant advantages for this compound quantification:

- High specificity: These methods can differentiate this compound from its structural isomers, such as ADMA, ensuring accurate measurements [].

- Enhanced sensitivity: Mass spectrometry provides high sensitivity, enabling the detection of low this compound concentrations often encountered in biological samples [].

- Simultaneous measurement of multiple analytes: These methods can quantify this compound alongside other related metabolites, providing a more comprehensive understanding of metabolic pathways [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.